t-Butoxycarbonyl-PEG5-sulfonic acid
Overview
Description
t-Butoxycarbonyl-PEG5-sulfonic acid is a polyethylene glycol (PEG) linker that contains a t-butyl protecting group and a sulfonic acid moiety. The t-butyl group can be deprotected under acidic conditions, while the sulfonic acid group can participate in various chemical reactions such as esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Scientific Research Applications
t-Butoxycarbonyl-PEG5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties
Mechanism of Action
Target of Action
t-Butoxycarbonyl-PEG5-sulfonic acid is a PEG linker containing a t-butyl protecting group and a sulfonic acid moiety . The primary targets of this compound are the molecules that can react with the sulfonic acid groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, including esterification, halogenation, and replacement reactions .
Mode of Action
The t-butyl group in this compound can be deprotected under acidic conditions to expose the sulfonic acid group . This sulfonic acid group can then participate in various reactions, such as esterification, halogenation, and replacement reactions . The interaction with its targets leads to the formation of new compounds.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the t-butyl group occurs under acidic conditions . Therefore, the pH of the environment could potentially influence its reactivity. Additionally, the solubility of the compound in different media could also affect its action .
Future Directions
T-Butoxycarbonyl-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of this compound could be in the development of new PROTACs for targeted therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Sulfonation: The sulfonic acid moiety is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity levels.
Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonyl-PEG5-sulfonic acid undergoes several types of chemical reactions:
Esterification: The sulfonic acid group can react with alcohols to form esters.
Halogenation: The sulfonic acid group can be halogenated using reagents like thionyl chloride.
Replacement Reactions: The sulfonic acid group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Halogenation: Thionyl chloride, phosphorus pentachloride, and anhydrous conditions.
Replacement Reactions: Nucleophiles such as amines or thiols, often under basic or neutral conditions.
Major Products Formed
Esterification: Sulfonate esters.
Halogenation: Sulfonyl chlorides.
Replacement Reactions: Sulfonamide or sulfonate derivatives
Comparison with Similar Compounds
Similar Compounds
- t-Butoxycarbonyl-PEG4-sulfonic acid
- t-Butoxycarbonyl-PEG6-sulfonic acid
- Methoxy-PEG5-sulfonic acid
Uniqueness
t-Butoxycarbonyl-PEG5-sulfonic acid is unique due to its specific PEG chain length (PEG5), which provides an optimal balance between solubility and reactivity. The presence of the t-butyl protecting group allows for controlled deprotection and subsequent reactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKLAIQHSRPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137938 | |
Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-28-6 | |
Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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